1,2-Difluoro-4-iodo-5-methoxybenzene
Overview
Description
1,2-Difluoro-4-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5F2IO. This compound is characterized by the presence of two fluorine atoms, one iodine atom, and one methoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,2-Difluoro-4-iodo-5-methoxybenzene typically involves halogenation and methoxylation reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods are optimized for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
1,2-Difluoro-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,2-difluoro-4-methoxybenzene .
Scientific Research Applications
1,2-Difluoro-4-iodo-5-methoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. Its iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) scans.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 1,2-Difluoro-4-iodo-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .
In biological applications, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom allows for the incorporation of radioactive isotopes, enabling the compound to be used as a tracer in imaging studies .
Comparison with Similar Compounds
1,2-Difluoro-4-iodo-5-methoxybenzene can be compared with other similar compounds, such as:
1,2-Difluoro-4-iodobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1,2-Difluoro-4-methoxybenzene: Lacks the iodine atom, affecting its use in radiolabeling and substitution reactions.
1,2-Difluoro-5-methoxybenzene: The position of the methoxy group is different, leading to variations in chemical behavior and reactivity.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical properties and make it valuable for a wide range of applications.
Properties
IUPAC Name |
1,2-difluoro-4-iodo-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQSYQHIOJOCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673123 | |
Record name | 1,2-Difluoro-4-iodo-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228093-54-6 | |
Record name | 1,2-Difluoro-4-iodo-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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